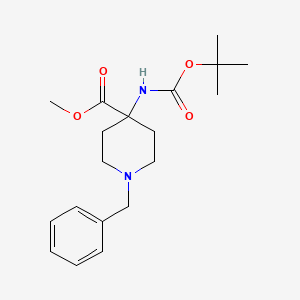

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C18H28N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate typically involves the protection of the amino group on the piperidine ring with a Boc (tert-butoxycarbonyl) group. This is followed by the esterification of the carboxylate group with methanol. The benzyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate has diverse applications in scientific research.

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules. It can influence cell signaling pathways, gene expression, and cellular metabolism and may modulate the activity of kinases and phosphatases, which are critical for signal transduction.

- Medicine: It serves as a precursor in developing pharmaceutical agents, particularly in synthesizing piperidine-based drugs. Similar compounds have been used in synthesizing derivatives that act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs).

- Industry: The compound is used to produce fine chemicals and as a building block in material science.

This piperidine derivative has potential biological activities and has garnered attention in medicinal chemistry, especially as a precursor for synthesizing compounds with antiviral properties. Similar compounds have been investigated as inhibitors for human immunodeficiency virus type 1 non-nucleoside reverse transcriptase, suggesting that this compound may also possess antiviral properties.

Mecanismo De Acción

The mechanism of action of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can then interact with various enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-Amino-1-Boc-piperidine-4-carboxylate

- 4-N-Boc-piperidine

- Ethyl N-Boc-piperidine-4-carboxylate

Uniqueness

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Boc-protected piperidine derivatives, making it valuable in specific synthetic and research applications .

Actividad Biológica

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing compounds with antiviral properties. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic applications.

Structural Characteristics

The compound features a Boc-protected amino group and a benzyl substituent , which are critical for its biological activity. The structural formula is represented as follows:

Target Interaction

This compound has been identified as a precursor in the synthesis of derivatives that act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Similar compounds have demonstrated the ability to bind to reverse transcriptase, inhibiting viral replication processes.

The compound exhibits significant interactions with various enzymes and proteins, facilitating biochemical reactions essential for cellular function. It can act as both a substrate and an inhibitor, influencing metabolic pathways by forming covalent or non-covalent bonds with target proteins.

Cellular Effects

Research indicates that this compound can modulate cellular signaling pathways, affecting gene expression and cellular metabolism. It may influence the activity of kinases and phosphatases, which are vital for signal transduction, thereby altering cellular functions related to growth and differentiation.

Pharmacological Effects

The pharmacological effects of this compound include:

- Antiviral Activity : The compound has shown potential as an antiviral agent against HIV-1 and possibly other viruses due to its structural similarity to known NNRTIs.

- Cytotoxicity : In vitro studies have indicated varying levels of cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy .

Antiviral Evaluation

A study evaluated the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines, revealing that modifications in the benzyl group significantly impacted their inhibitory activity against influenza A virus. The original hit compound demonstrated an EC50 value of 9.3 µM against the H1N1 virus, with further modifications leading to improved potency .

| Compound | EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original Hit | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | 1.9 ± 0.1 | 49 ± 2 |

Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that the presence of the benzyl group at R1 was crucial for maintaining antiviral activity. The absence or alteration of this group led to a complete loss of activity, emphasizing its importance in drug design .

Propiedades

IUPAC Name |

methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUDWKUABCGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612162 |

Source

|

| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294180-37-3 |

Source

|

| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.